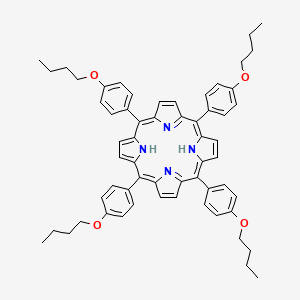

5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

Description

5,10,15,20-Tetrakis(4-butoxyphenyl)-porphine is a synthetic porphyrin derivative with four 4-butoxyphenyl substituents at the meso positions of the porphine macrocycle. The butoxy groups (–O(CH₂)₃CH₃) confer unique solubility and aggregation properties, distinguishing it from other aryl-substituted porphyrins.

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(4-butoxyphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H62N4O4/c1-5-9-37-65-45-21-13-41(14-22-45)57-49-29-31-51(61-49)58(42-15-23-46(24-16-42)66-38-10-6-2)53-33-35-55(63-53)60(44-19-27-48(28-20-44)68-40-12-8-4)56-36-34-54(64-56)59(52-32-30-50(57)62-52)43-17-25-47(26-18-43)67-39-11-7-3/h13-36,61,64H,5-12,37-40H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFKTXKRLSRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCCCC)C8=CC=C(C=C8)OCCCC)C=C4)C9=CC=C(C=C9)OCCCC)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H62N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods of 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine

General Synthetic Approach

The synthesis of this compound typically follows the classical Adler-Longo or Lindsey methods for meso-substituted porphyrins, involving the condensation of pyrrole with a suitably substituted benzaldehyde derivative — in this case, 4-butoxybenzaldehyde. The reaction proceeds through:

- Condensation: Pyrrole and 4-butoxybenzaldehyde react under acidic or Lewis acid catalysis to form a tetrapyrrolic intermediate (tetrapyrrane).

- Cyclization: The linear tetrapyrrane undergoes cyclization to form the porphyrin macrocycle.

- Oxidation: The intermediate is oxidized to yield the fully conjugated porphyrin ring.

Industrial methods may use continuous flow reactors to maintain consistent reaction parameters, improving reproducibility and scalability.

Detailed Laboratory Procedures

Solvent and Reaction Conditions

- Solvent: Dimethylformamide (DMF) is commonly employed due to its ability to dissolve both reactants and intermediates effectively.

- Temperature: Refluxing the reaction mixture for approximately 1.5 hours followed by stirring at room temperature overnight in air has been shown to optimize yield.

- Catalysts: Acidic conditions are generally necessary; hydrochloric acid or propionic acid mixtures are used depending on the protocol.

Purification

Comparative Yield Data and Optimization

*Note: The yield for 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine is reported as approximately 13% in one large-scale green synthesis study.

Reaction Mechanism Insights

- The reaction mechanism involves acid-catalyzed condensation of pyrrole and 4-butoxybenzaldehyde to form a linear tetrapyrrane.

- Subsequent oxidative cyclization forms the porphyrin macrocycle.

- The butoxy substituents increase solubility and influence reaction kinetics by affecting the electronic environment of the aldehyde and intermediate species.

Research Findings on Preparation

Effect of Solvent and Reaction Time

- DMF as a solvent provides better yields compared to methanol or 1-butanol due to its polarity and ability to stabilize intermediates.

- Prolonged reflux beyond 1.5 hours tends to decrease yield, likely due to decomposition or side reactions.

- Stirring the reaction mixture overnight at room temperature after reflux significantly improves isolated yield.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition for 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine |

|---|---|

| Aldehyde | 4-Butoxybenzaldehyde |

| Pyrrole | Equimolar to aldehyde |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | Acidic conditions (e.g., HCl or propionic acid) |

| Reaction Temperature | Reflux (~150°C for DMF) for 1.5 hours |

| Post-reflux Treatment | Stirring at room temperature overnight in air |

| Purification | Silica gel column chromatography or Soxhlet extraction with ethyl acetate |

| Typical Yield | Approximately 13% (variable depending on scale and conditions) |

Analyse Des Réactions Chimiques

Types of Reactions: 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products Formed:

Oxidation: Formation of metalloporphyrins when oxidized with metal ions.

Reduction: Reduced porphyrin derivatives with altered electronic properties.

Substitution: Substituted porphyrins with different functional groups attached to the porphyrin core.

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

Mechanism of Action:

TBPP is particularly effective in photodynamic therapy, where it acts as a photosensitizer. Upon exposure to light of a specific wavelength, TBPP generates reactive oxygen species (ROS), which can induce cytotoxic effects in targeted cancer cells. This mechanism minimizes damage to surrounding healthy tissues while effectively destroying malignant cells.

Case Studies:

- A study demonstrated that TBPP could selectively target and destroy cancer cells in vitro when activated by light irradiation, showcasing its potential for localized cancer treatments .

- Clinical trials have indicated that porphyrin-based compounds like TBPP can improve outcomes in patients with certain types of tumors, particularly when combined with other therapeutic modalities.

Solar Energy Conversion

Role in Organic Solar Cells:

TBPP has been utilized in the development of organic solar cells due to its ability to absorb light efficiently and facilitate charge separation. Its unique structure enhances the light-harvesting capabilities of solar cell materials.

Research Findings:

- Recent advancements have shown that incorporating TBPP into photovoltaic devices can significantly increase their efficiency by improving light absorption and electron mobility .

- Comparative studies indicate that porphyrin derivatives outperform traditional organic materials in terms of stability and energy conversion efficiency.

Catalysis

Catalytic Properties:

TBPP serves as a catalyst in various organic reactions, including oxidation and coupling reactions. Its ability to stabilize transition states facilitates faster reaction rates and higher selectivity.

Applications in Industry:

- In industrial applications, TBPP has been employed as a catalyst for the aerobic oxidative coupling of phenols, leading to valuable products used in pharmaceuticals and agrochemicals .

- Research has shown that TBPP-based catalysts can enhance reaction yields while reducing by-products compared to conventional methods .

Sensor Technology

Integration into Sensor Devices:

TBPP is integrated into sensor technologies for detecting environmental pollutants and biomolecules. Its fluorescent properties enable sensitive detection methods.

Case Studies:

- A study demonstrated the use of TBPP-coated sensors for detecting trace amounts of toxic gases, showing high sensitivity and selectivity .

- The compound has also been utilized in biosensors for real-time monitoring of biomolecular interactions, which is crucial for disease diagnostics .

Summary Table of Applications

Mécanisme D'action

The mechanism by which 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrins, which are involved in various biological processes such as oxygen transport and electron transfer. The butoxyphenyl groups enhance the solubility and stability of the porphyrin core, making it suitable for various applications.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Structurally Related Porphyrins

Key Observations:

Solubility :

- The butoxy group’s longer alkyl chain compared to methoxy or tert-butyl groups may enhance solubility in organic solvents (e.g., DMF, toluene) but reduce water solubility. This contrasts with sulfonato- or carboxyphenyl derivatives, which are highly water-soluble .

- Hydrophobic porphyrins like 5,10,15,20-tetrakis(4-pentoxyphenyl)porphine show aggregation in aqueous media, requiring surfactants (e.g., Pluronics) for dispersion .

Photostability and Singlet Oxygen Generation :

- Methoxy-substituted porphyrins exhibit high ΦΔ values (0.74), making them effective PDT agents . The electron-donating butoxy group may similarly enhance intersystem crossing, but steric hindrance from the longer chain could reduce efficiency.

- Bulky substituents like tert-butylphenyl improve photostability by reducing π-π stacking but may lower singlet oxygen yields .

Activité Biologique

5,10,15,20-Tetrakis(4-butoxyphenyl)-porphine (TBPP) is a synthetic porphyrin derivative that has garnered attention for its biological activity, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. This article reviews the synthesis, biological interactions, and potential therapeutic applications of TBPP, supported by recent research findings.

Synthesis and Characterization

The synthesis of TBPP typically involves the condensation of pyrrole with appropriate aldehydes in a suitable solvent. The reaction conditions can significantly influence the yield and purity of the final product. For instance, the use of dimethylformamide (DMF) as a solvent has been shown to yield satisfactory amounts of porphyrins under optimized conditions .

Table 1: Synthesis Yields of Porphyrins

| Porphyrin Type | Solvent | Yield (%) |

|---|---|---|

| 5,10,15,20-Tetrakis(4-butoxyphenyl)porphine | DMF | TBD |

| 5,10,15,20-Tetraphenylporphyrin | Methanol | 17 |

| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | 1-Butanol | 24 |

Photodynamic Therapy (PDT)

TBPP has been investigated for its potential in PDT due to its ability to generate reactive oxygen species (ROS) upon light activation. These ROS can induce oxidative stress in target cells, leading to cell death. Studies have demonstrated that TBPP can effectively target various microbial strains when activated by light:

- Antimicrobial Efficacy : TBPP exhibited significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably lower when TBPP was used in conjunction with light activation compared to dark conditions .

- Mechanism of Action : The mechanism involves the generation of singlet oxygen (), which damages cellular components such as membranes and nucleic acids. This photodynamic action has been confirmed through various assays that measure ROS production during light exposure .

Anticancer Properties

Recent studies have also explored the anticancer potential of TBPP. Its ability to intercalate with DNA suggests a dual mechanism where it not only induces oxidative damage but also interferes with cellular replication processes:

- DNA Interaction : Research indicates that TBPP can interact with DNA through intercalation, leading to structural changes that may inhibit replication and transcription processes .

Case Studies

- Study on Antimicrobial Activity : A study evaluated TBPP's efficacy against multi-drug resistant bacterial strains. When subjected to blue light irradiation, TBPP showed a significant reduction in bacterial viability compared to untreated controls. The results highlighted its potential as an alternative treatment for antibiotic-resistant infections .

- In Vivo Biodistribution : Another investigation focused on the biodistribution of TBPP in animal models. It was found that TBPP accumulates predominantly in the liver and spleen while exhibiting minimal accumulation in muscle and brain tissues. This distribution pattern suggests a favorable profile for targeted therapies .

Q & A

Q. What are the optimal synthetic routes for preparing 5,10,15,20-Tetrakis(4-butoxyphenyl)-Porphine, and how do reaction conditions influence yield?

The synthesis typically follows the Adler-Longo method, modified for alkoxy-substituted phenyl groups. A mixture of pyrrole and 4-butoxybenzaldehyde in propionic acid under reflux (140–150°C) for 4–6 hours is standard. Purification via column chromatography (silica gel, CH₂Cl₂/hexane) is critical. Yields depend on the steric bulk of the butoxy group; longer reaction times (8–12 hours) may improve yields to ~20–30% . Optimization tables should compare solvent systems (e.g., nitrobenzene vs. propionic acid), temperatures, and catalysts (e.g., BF₃·Et₂O).

Q. Which spectroscopic techniques are most reliable for confirming the structure of this porphyrin?

Key methods include:

- UV-Vis spectroscopy : A Soret band at ~415–420 nm and Q-bands (500–650 nm) confirm the porphyrin macrocycle .

- ¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm) and butoxy chain signals (δ 0.9–1.8 ppm for CH₃ and CH₂ groups) validate substitution .

- Mass spectrometry (MALDI-TOF) : Molecular ion peaks [M+H]⁺ at m/z ≈ 1190 (C₆₈H₇₂N₄O₈) .

Q. How does the butoxyphenyl substituent affect solubility in common solvents?

The butoxy group enhances solubility in nonpolar solvents (e.g., THF, CHCl₃) compared to carboxyphenyl derivatives. However, inconsistent solubility reports (e.g., in water or methanol) may arise from impurities or aggregation. Always confirm purity via TLC and use sonication for dispersion .

Q. What safety protocols are essential when handling this compound?

Use NIOSH-approved PPE: nitrile gloves, safety goggles, and lab coats. Avoid inhalation; work in a fume hood. Store in airtight containers away from light. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can the electronic properties of this porphyrin be tuned for photocatalytic applications?

The electron-donating butoxy group redshifts absorption spectra, enhancing light-harvesting. To evaluate photocatalytic efficiency:

- Perform cyclic voltammetry to measure HOMO/LUMO levels (expected ≈ -5.2 eV/-3.1 eV).

- Test dye degradation (e.g., methylene blue) under visible light, monitoring kinetics via UV-Vis .

Q. What strategies mitigate aggregation in thin-film sensor applications?

Q. How do protonation equilibria in acidic media influence photostability?

Diprotonation (e.g., in TFA/CHCl₃) shifts the Soret band to ~440 nm and increases photobleaching. Use time-resolved fluorescence to quantify triplet-state lifetimes. Compare stability with methoxy- or tert-butyl-substituted analogs .

Q. What methodologies resolve contradictions in reported antioxidant activity data?

- Radical scavenging assays : Use DPPH or ABTS with ESR to quantify activity.

- Control for metal impurities : Chelating agents (e.g., EDTA) prevent false positives.

- Compare with 4-hydroxyphenyl- or aminophenyl-porphyrins, which show higher activity .

Q. How can this porphyrin be integrated into covalent organic frameworks (COFs) for gas sensing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.